1-(4-Fluorophenyl)-2-(3-pyridyl)ethanone
Description
1-(4-Fluorophenyl)-2-(3-pyridyl)ethanone is a fluorinated aromatic ketone featuring a 4-fluorophenyl group and a pyridyl substituent at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves condensation reactions between halogenated ketones and heteroaryl precursors, as seen in related compounds (e.g., brominated ethanones in ). The fluorine atom enhances metabolic stability and lipophilicity, while the pyridyl group contributes to hydrogen bonding and π-π stacking interactions.
Properties
CAS No. |
99466-42-9 |
|---|---|
Molecular Formula |
C13H10FNO |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H10FNO/c14-12-5-3-11(4-6-12)13(16)8-10-2-1-7-15-9-10/h1-7,9H,8H2 |
InChI Key |
DNOLYZHTKURJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Synthesis Efficiency : The target compound’s synthesis () involves fewer steps than triazole-thioether derivatives (), yielding ~75% purity.
Receptor Binding : Pyridyl groups at the 3-position (target) show stronger π-π stacking in serotonin receptors compared to 4-position isomers.
Metabolic Stability: Fluorine substitution reduces CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogs.
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